N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base catalyst . The reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis . The compound’s nitro and benzothiazole groups are crucial for its biological activity, allowing it to interact with various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
2-substituted benzothiazoles: Used in the development of pharmaceuticals and materials.
Uniqueness
N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual nitro and benzothiazole functionalities make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H11N5O6S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(E)-[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C19H11N5O6S2/c25-18(15-2-1-7-30-15)22-20-10-11-3-6-16(14(8-11)24(28)29)31-19-21-13-5-4-12(23(26)27)9-17(13)32-19/h1-10H,(H,22,25)/b20-10+ |
InChI Key |
YOPKCMGJQLZJJE-KEBDBYFISA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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